molecular formula C15H26N4O5 B12419817 H-Ala-Gly-Pro-Val-OH

H-Ala-Gly-Pro-Val-OH

Cat. No.: B12419817
M. Wt: 342.39 g/mol
InChI Key: YGGRJZFZOSKRQV-NHCYSSNCSA-N
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Description

H-Ala-Gly-Pro-Val-OH is a tetrapeptide composed of four amino acids: alanine, glycine, proline, and valine. Peptides like this compound play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-Pro-Val-OH typically involves the stepwise coupling of the amino acids alanine, glycine, proline, and valine. The process often employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protective groups are used to prevent unwanted side reactions, and the peptide is cleaved from the resin upon completion .

Industrial Production Methods

Industrial production of peptides like this compound often utilizes automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield. The use of mixed anhydrides and activated esters, such as N-hydroxysuccinimide esters, can enhance the efficiency of peptide bond formation .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Gly-Pro-Val-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various chemical reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences .

Scientific Research Applications

H-Ala-Gly-Pro-Val-OH has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Ala-Gly-Pro-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, leading to biological effects like enhanced collagen synthesis or immunomodulation. The exact molecular targets and pathways depend on the specific context and application of the peptide .

Properties

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H26N4O5/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,12-/m0/s1

InChI Key

YGGRJZFZOSKRQV-NHCYSSNCSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N

Origin of Product

United States

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